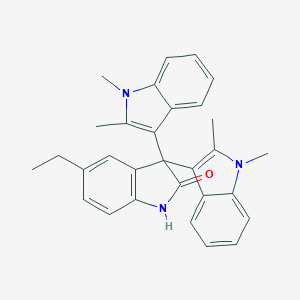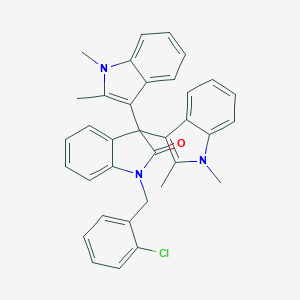![molecular formula C25H18Br2O4 B307484 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B307484.png)
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone, also known as BDBM-1, is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation. This compound may also activate certain signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of HDACs, which are involved in the regulation of gene expression and cell growth. This compound has also been shown to inhibit the activity of COX-2, which is involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and to have antioxidant activity.
実験室実験の利点と制限
One of the advantages of using 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone in lab experiments is its potential for inhibiting the growth of cancer cells. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant activities, which could have implications for the treatment of various diseases.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and to study its pharmacokinetics. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone. One direction is to further investigate its mechanism of action and to optimize its use in lab experiments. Another direction is to study its potential therapeutic applications, including its use in cancer treatment and as an anti-inflammatory and antioxidant agent. Additionally, future research could focus on developing more efficient synthesis methods for this compound and its derivatives.
合成法
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone can be synthesized using various methods, including the reaction of 2,3-dibromo-5-methoxybenzaldehyde with benzyl bromide in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with phenylacetic acid in the presence of sulfuric acid to yield this compound. Other methods include the reaction of 2,3-dibromo-5-methoxybenzaldehyde with benzyl bromide and phenylacetic acid in the presence of potassium carbonate and acetic anhydride.
科学的研究の応用
3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone has been studied extensively for its potential biological activities, including its ability to inhibit the growth of cancer cells. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory and antioxidant activities.
特性
分子式 |
C25H18Br2O4 |
|---|---|
分子量 |
542.2 g/mol |
IUPAC名 |
(3E)-3-[(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C25H18Br2O4/c1-29-21-13-18(12-19-14-20(31-25(19)28)17-10-6-3-7-11-17)22(26)23(27)24(21)30-15-16-8-4-2-5-9-16/h2-14H,15H2,1H3/b19-12+ |
InChIキー |
RVWUWXHEUZVKGS-XDHOZWIPSA-N |
異性体SMILES |
COC1=C(C(=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)Br)Br)OCC4=CC=CC=C4 |
SMILES |
COC1=C(C(=C(C(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)Br)Br)OCC4=CC=CC=C4 |
正規SMILES |
COC1=C(C(=C(C(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)Br)Br)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)
